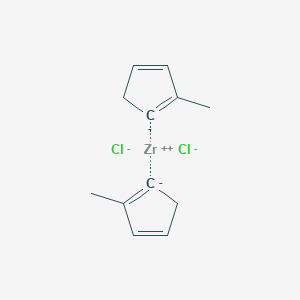
2-Methylcyclopenta-1,3-diene;zirconium(2+);dichloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methylcyclopenta-1,3-diene;zirconium(2+);dichloride is an organometallic compound that features a zirconium center coordinated to two chloride ions and a 2-methylcyclopenta-1,3-diene ligand. This compound is part of the broader class of metallocenes, which are known for their stability and versatility in various chemical reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylcyclopenta-1,3-diene;zirconium(2+);dichloride typically involves the reaction of zirconium tetrachloride with 2-methylcyclopenta-1,3-diene in the presence of a reducing agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and at controlled temperatures to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of zirconium tetrachloride and 2-methylcyclopenta-1,3-diene, with stringent control over reaction conditions to maximize yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
2-Methylcyclopenta-1,3-diene;zirconium(2+)dichloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form zirconium oxides.
Reduction: It can be reduced to lower oxidation states of zirconium.
Substitution: The chloride ligands can be substituted with other ligands such as alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require the presence of strong nucleophiles or electrophiles .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields zirconium oxides, while substitution reactions can produce a variety of zirconium complexes with different ligands .
Aplicaciones Científicas De Investigación
2-Methylcyclopenta-1,3-diene;zirconium(2+);dichloride has several applications in scientific research:
Mecanismo De Acción
The mechanism by which 2-Methylcyclopenta-1,3-diene;zirconium(2+);dichloride exerts its effects involves the coordination of the zirconium center to various substrates. This coordination facilitates the activation of chemical bonds, enabling various catalytic processes. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparación Con Compuestos Similares
Similar Compounds
Bis(cyclopentadienyl)zirconium dichloride: Similar in structure but lacks the methyl group on the cyclopentadiene ligand.
Bis(1-butyl-3-methylcyclopenta-2,4-dien-1-yl)zirconium dichloride: Features a butyl group instead of a methyl group.
Uniqueness
2-Methylcyclopenta-1,3-diene;zirconium(2+);dichloride is unique due to the presence of the 2-methyl group on the cyclopentadiene ligand, which can influence its reactivity and stability compared to other similar compounds .
Propiedades
Fórmula molecular |
C12H14Cl2Zr-2 |
|---|---|
Peso molecular |
320.37 g/mol |
Nombre IUPAC |
2-methylcyclopenta-1,3-diene;zirconium(2+);dichloride |
InChI |
InChI=1S/2C6H7.2ClH.Zr/c2*1-6-4-2-3-5-6;;;/h2*2,4H,3H2,1H3;2*1H;/q2*-1;;;+2/p-2 |
Clave InChI |
LLQGAOXXXCWWPA-UHFFFAOYSA-L |
SMILES canónico |
CC1=[C-]CC=C1.CC1=[C-]CC=C1.[Cl-].[Cl-].[Zr+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















